3-((4-methoxyphenyl)(piperidin-1-yl)methyl)-2-methyl-1H-indole
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Overview
Description
3-((4-methoxyphenyl)(piperidin-1-yl)methyl)-2-methyl-1H-indole is a complex organic compound that features a combination of indole, piperidine, and methoxyphenyl groups
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant antibacterial and antifungal activity .
Mode of Action
It’s worth noting that similar compounds have been synthesized and shown to interact with their targets, resulting in significant antimicrobial activity .
Biochemical Pathways
Similar compounds have been reported to exhibit significant antibacterial and antifungal activity, suggesting that they may affect pathways related to these biological processes .
Pharmacokinetics
Similar compounds have been synthesized and studied for their biological activity .
Action Environment
Similar compounds have been synthesized and studied for their biological activity under various conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-methoxyphenyl)(piperidin-1-yl)methyl)-2-methyl-1H-indole typically involves multi-step organic reactions. One common method involves the Mannich reaction, where a methoxyphenyl group is introduced to the indole core via a piperidine intermediate. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized to minimize waste and reduce production costs, often involving the use of green chemistry principles to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-((4-methoxyphenyl)(piperidin-1-yl)methyl)-2-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups to the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-((4-methoxyphenyl)(piperidin-1-yl)methyl)-2-methyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its interactions with biological targets.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-methoxyphenyl)(piperidin-1-yl)methyl)-1H-indole
- 3-((4-bromophenyl)(piperidin-1-yl)methyl)-2-methyl-1H-indole
- 4-((4-methoxyphenyl)(piperidin-1-yl)methyl)-2-methyl-1H-indole
Uniqueness
3-((4-methoxyphenyl)(piperidin-1-yl)methyl)-2-methyl-1H-indole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 3-((4-methoxyphenyl)(piperidin-1-yl)methyl)-2-methyl-1H-indole is a synthetic derivative of indole, which has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data tables and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a methoxyphenyl group and a piperidine moiety, which are critical for its biological interactions.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing piperidine rings have shown promising results against Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Compounds
Compound Name | MIC (mg/mL) | Active Against |
---|---|---|
Compound A | 0.0039 | S. aureus |
Compound B | 0.025 | E. coli |
Compound C | 0.015 | P. aeruginosa |
These studies indicate that modifications on the piperidine ring enhance antibacterial activity, with electron-donating groups generally increasing efficacy .
Antifungal Activity
In addition to antibacterial effects, related indole derivatives have demonstrated antifungal properties. For example, certain piperidine derivatives were tested against various fungal strains with notable results.
Table 2: Antifungal Activity
Compound Name | MIC (mg/mL) | Active Against |
---|---|---|
Compound D | 0.005 | C. albicans |
Compound E | 0.010 | A. niger |
These findings suggest that the structural features of the compound contribute to its ability to inhibit fungal growth effectively .
Anticancer Activity
The anticancer potential of indole derivatives has been widely studied, particularly in relation to their ability to inhibit tumor cell proliferation. Compounds similar to this compound have shown effectiveness against various cancer cell lines.
Table 3: Anticancer Activity
Cell Line | IC50 (µM) | Compound Tested |
---|---|---|
MDA-MB-231 (Breast) | 10 | Indole Derivative A |
HepG2 (Liver) | 15 | Indole Derivative B |
A549 (Lung) | 12 | Indole Derivative C |
In vitro studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest .
Case Studies
Several case studies highlight the biological activity of compounds related to this compound:
- Study on Antibacterial Efficacy : A study published in MDPI evaluated a series of piperidine derivatives, reporting significant antibacterial activity against S. aureus and E. coli with MIC values as low as 0.0039 mg/mL .
- Antifungal Testing : Research conducted on various indole derivatives found that specific modifications led to enhanced antifungal activity against C. albicans and A. niger, suggesting that structural optimization can yield potent antifungal agents .
- Anticancer Investigations : A comprehensive study assessed multiple indole derivatives for their anticancer properties, revealing that those with methoxy substituents exhibited superior activity against breast and liver cancer cell lines compared to their unsubstituted counterparts .
Properties
IUPAC Name |
3-[(4-methoxyphenyl)-piperidin-1-ylmethyl]-2-methyl-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-16-21(19-8-4-5-9-20(19)23-16)22(24-14-6-3-7-15-24)17-10-12-18(25-2)13-11-17/h4-5,8-13,22-23H,3,6-7,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCZJVCINUKQMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)OC)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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